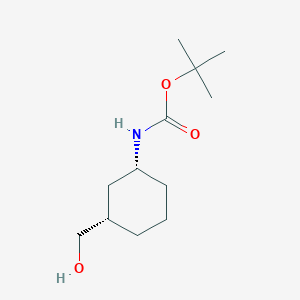

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

Description

BenchChem offers high-quality tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSEPNOVVUVJA-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in Advanced Drug Discovery

CAS Number: 920966-16-1

Abstract

This technical guide provides an in-depth analysis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate, a pivotal building block for researchers, scientists, and professionals in drug development. We will explore its chemical properties, stereoselective synthesis, and critical applications as a pharmaceutical intermediate, particularly in the development of therapeutics for neurological disorders. This document emphasizes the causality behind its synthetic utility and provides actionable protocols and safety information to empower innovative research and development.

Introduction: A Molecule of Strategic Importance

In the landscape of medicinal chemistry, the demand for novel molecular scaffolds that offer both structural rigidity and functional versatility is ever-present. tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate emerges as a compound of significant interest. Its cyclohexane core provides a three-dimensional framework that can effectively probe the binding pockets of biological targets, while the strategically placed functional groups—a Boc-protected amine and a primary alcohol—offer orthogonal handles for synthetic diversification.

The cis stereochemistry of the substituents on the cyclohexane ring is a critical feature, predisposing the molecule to adopt specific conformations. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern organic synthesis, offering robust protection under a wide range of reaction conditions while being readily removable under mild acidic conditions. Simultaneously, the hydroxymethyl group serves as a versatile precursor for a variety of functional transformations, including oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic substitution, or etherification.

This guide will delve into the essential technical aspects of this compound, providing a comprehensive resource for its effective utilization in the synthesis of next-generation therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 920966-16-1 | [1] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

The tert-butyl group significantly enhances the compound's solubility in common organic solvents and its overall stability.[1] The presence of both a hydrogen bond donor (the hydroxyl group and the N-H of the carbamate) and hydrogen bond acceptors (the oxygen atoms of the hydroxyl and carbamate groups) influences its solubility and crystalline structure.

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a critical aspect of its utility. The most common and logical approach involves the selective Boc-protection of the amine in the precursor molecule, cis-3-aminocyclohexanemethanol.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule at the carbamate linkage, identifying cis-3-aminocyclohexanemethanol and a Boc-transfer agent as the key starting materials.

Experimental Protocol: Boc Protection of cis-3-Aminocyclohexanemethanol

This protocol is a representative procedure for the synthesis of the title compound. The choice of di-tert-butyl dicarbonate (Boc₂O) as the Boc-transfer agent is due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).

Materials:

-

cis-3-Aminocyclohexanemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water and a base)

-

A suitable base (e.g., Triethylamine (TEA), Sodium bicarbonate)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve cis-3-aminocyclohexanemethanol in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: If using an organic solvent like DCM or THF, add a slight excess (1.1-1.2 equivalents) of a base such as triethylamine. If using a biphasic system, a base like sodium bicarbonate in the aqueous phase is appropriate. The base neutralizes the acidic byproduct of the reaction, driving it to completion.

-

Boc₂O Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent. The slow addition and cooling are crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

If using an organic solvent, wash the reaction mixture sequentially with a mild acidic solution (e.g., 1M HCl) to remove excess base, followed by water and then brine.

-

If using a biphasic system, separate the organic layer and wash it with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a white solid, can be further purified by recrystallization or flash column chromatography if necessary to achieve high purity (≥99%).

Applications in Drug Development

The bifunctional nature of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate makes it a valuable intermediate in the synthesis of complex molecules, particularly for indications within the central nervous system.[1]

Intermediate for Neurological Disorder Therapeutics

This compound serves as a key building block in the synthesis of various pharmaceuticals targeting neurological disorders.[1] The cyclohexane scaffold can be a bioisostere for other ring systems, and the cis-1,3-disubstitution pattern is a common motif in bioactive molecules. While specific drug names are often proprietary during development, patent literature frequently discloses structures derived from this intermediate for the treatment of conditions such as depression, anxiety, and schizophrenia.

Role as a Versatile Synthetic Building Block

The true power of this molecule lies in the differential reactivity of its two functional groups. The Boc-protected amine is stable to a wide range of reaction conditions, allowing for extensive modification of the hydroxymethyl group.

Following these transformations, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the primary amine. This amine can then be further functionalized, for example, through amide bond formation, reductive amination, or urea formation, to build the final target molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 0 and 8 °C.[1]

Conclusion

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a strategically important and versatile building block in modern drug discovery. Its well-defined stereochemistry, coupled with its orthogonally protected functional groups, provides a robust platform for the synthesis of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage its full potential in the development of innovative therapeutics. A thorough understanding of the principles outlined herein will facilitate its effective and safe use in the laboratory.

References

-

PubChem. (n.d.). rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate. Retrieved January 26, 2026, from [Link]

Sources

A Technical Guide to the Solubility of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate: A Framework for Researchers and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing bioavailability, formulation, and overall therapeutic efficacy. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific molecule, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, measure, and interpret its solubility profile. We will delve into the structural determinants of this compound's solubility, differentiate between thermodynamic and kinetic solubility, and provide detailed, field-proven protocols for their experimental determination.

Introduction: The Imperative of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage failures. A compound's ability to dissolve in a solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Low solubility can lead to inadequate bioavailability, making it difficult to achieve therapeutic concentrations at the target site.[1] Therefore, a thorough understanding and early assessment of a compound's solubility are paramount for making informed decisions throughout the drug development pipeline.[2]

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a versatile building block in medicinal chemistry. Its strategic importance necessitates a clear understanding of its solubility characteristics to facilitate its use in synthesis and formulation. This guide will provide the theoretical underpinnings and practical instructions to empower researchers in this endeavor.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is intrinsically linked to its structural and electronic features. The principle of "like dissolves like" serves as a fundamental guide: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3]

Structural Analysis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

To predict the solubility of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate, we must dissect its molecular architecture:

-

Cyclohexyl Ring: The cyclohexane backbone is a nonpolar, hydrophobic moiety. As the number of carbon atoms in a molecule increases, its solubility in water generally decreases.[4]

-

Hydroxymethyl Group (-CH₂OH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[5] The presence of the hydroxyl group is expected to enhance the compound's solubility in polar protic solvents like water and alcohols.[6]

-

tert-Butylcarbamate Group (-NH-Boc): The carbamate functional group introduces polarity. The tert-butoxycarbonyl (Boc) protecting group, while bulky, contains polar carbonyl and ether functionalities that can act as hydrogen bond acceptors. The N-H bond can also participate in hydrogen bonding as a donor.[7][8] The bulky tert-butyl group itself is hydrophobic and will influence the overall solubility.

Predicted Solubility in Common Solvents

Based on the structural analysis, we can formulate the following solubility predictions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the hydroxymethyl and carbamate groups, both capable of hydrogen bonding, suggests that the compound will exhibit some solubility in these solvents. However, the nonpolar cyclohexane ring and the tert-butyl group will limit its aqueous solubility.[9] The solubility is expected to be higher in alcohols like methanol and ethanol compared to water due to the lower polarity of the alcohols.[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have moderate to high polarity. The compound is likely to be soluble in these solvents, particularly in DMSO and DMF, which are known for their broad solvation capabilities.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The significant nonpolar character of the cyclohexane ring and the tert-butyl group suggests that the compound will have a higher solubility in less polar solvents like dichloromethane and may have some solubility in toluene. Its solubility in highly nonpolar solvents like hexane is expected to be limited.[10]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When discussing solubility, it is crucial to differentiate between two key concepts: thermodynamic and kinetic solubility.[11]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It is defined as the maximum concentration of a solute that can be dissolved in a solvent under a given set of conditions (temperature, pressure), where the solid and dissolved forms of the compound are in equilibrium.[12] The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

-

Kinetic Solubility: This is a measure of the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (often in DMSO).[1][14] It is a non-equilibrium measurement and is often higher than the thermodynamic solubility because it can include supersaturated states.[15] Kinetic solubility is frequently used in high-throughput screening during early drug discovery due to its speed and lower compound consumption.[16] Nephelometry is a common technique for measuring kinetic solubility.[17][18]

Understanding this distinction is vital, as kinetic solubility can sometimes provide an overly optimistic view of a compound's solubility, which can lead to challenges in later development stages.[15]

Experimental Determination of Solubility

Given the absence of readily available solubility data, experimental determination is necessary. The following sections provide detailed protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the most reliable technique for determining the equilibrium solubility of a compound.[13]

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified.

-

Preparation:

-

Accurately weigh an excess amount of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate into a suitable vessel (e.g., a glass vial with a screw cap). An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer changes).[13]

-

-

Sample Preparation:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant.

-

Separate the undissolved solid from the supernatant. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF filter). Be mindful that the compound may adsorb to the filter material, so pre-conditioning the filter may be necessary.

-

-

Quantification:

-

Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[19]

-

Prepare a calibration curve using standards of known concentrations of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate to accurately determine the concentration in the sample.

-

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Kinetic Solubility: High-Throughput Nephelometry

Nephelometry is a rapid method for determining kinetic solubility by measuring the light scattered by suspended particles.[17]

A concentrated stock solution of the compound in an organic solvent (typically DMSO) is serially diluted into an aqueous buffer. The turbidity of the resulting solutions is measured. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility, as this is the point where the compound precipitates.[20]

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). It is important to maintain a constant final percentage of DMSO in all wells to ensure a consistent solvent environment.

-

-

Incubation:

-

Allow the plate to incubate at a constant temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

-

-

Measurement:

-

Measure the turbidity of each well using a laser nephelometer. The instrument measures the forward-scattered light, which is proportional to the amount of particulate matter in the solution.[17]

-

-

Data Analysis:

-

Plot the nephelometry signal (e.g., Nephelometric Turbidity Units, NTU) against the compound concentration.

-

The kinetic solubility is determined as the concentration at which the signal significantly deviates from the baseline, indicating the onset of precipitation. This can be determined by setting a threshold value or by identifying the intersection of the two linear portions of the curve.[17]

-

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. biopharma-asia.com [biopharma-asia.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. tutorchase.com [tutorchase.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. Cyclohexane - Wikipedia [en.wikipedia.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]

- 16. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

The Strategic Utility of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate: A Technical Guide for Advanced Chemical Synthesis

Introduction: A Bifunctional Scaffold for Innovation

In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate emerges as a molecule of significant interest for researchers in drug discovery, materials science, and agrochemical development. Its unique bifunctional nature, featuring a sterically hindered tert-butyloxycarbonyl (Boc)-protected amine and a reactive primary alcohol situated on a conformationally defined cis-cyclohexyl scaffold, offers a versatile platform for a myriad of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential research applications of this valuable synthetic intermediate, supported by detailed experimental protocols and mechanistic insights.

Table 1: Physicochemical Properties of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

| Property | Value |

| CAS Number | 920966-16-1 |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| Appearance | White solid |

| Purity | ≥ 99% (GC) |

| Storage Conditions | 0-8 °C |

Strategic Synthesis: Accessing the Bifunctional Core

The synthesis of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a multi-step process that begins with the readily available 3-aminobenzoic acid. The key transformations involve the reduction of the aromatic ring, Boc protection of the amine, and subsequent reduction of the carboxylic acid to the primary alcohol. The cis stereochemistry is a crucial aspect of this synthetic route.

A plausible and efficient synthetic pathway is outlined below:

Caption: Synthetic workflow for tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.

Experimental Protocol: Synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

Part 1: Synthesis of cis-3-(Boc-amino)cyclohexanecarboxylic Acid [1]

-

Hydrogenation of 3-Aminobenzoic Acid: 3-Aminobenzoic acid is catalytically hydrogenated using a suitable catalyst (e.g., rhodium on carbon) under pressure to yield cis-3-aminocyclohexanecarboxylic acid. The cis isomer is the major product under these conditions.

-

Boc Protection: The resulting cis-3-aminocyclohexanecarboxylic acid is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A base, such as sodium hydroxide, is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). Acidification of the reaction mixture followed by extraction and purification yields cis-3-(Boc-amino)cyclohexanecarboxylic acid.

Part 2: Reduction of the Carboxylic Acid

-

Preparation: To a solution of cis-3-(Boc-amino)cyclohexanecarboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of methanol at 0 °C. The solvent is removed under reduced pressure. The residue is then treated with aqueous acid (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate as a white solid.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate stems from the orthogonal reactivity of its two functional groups. The primary alcohol can undergo a variety of transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution. The Boc-protected amine is stable under many reaction conditions but can be readily deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized.

Caption: Key chemical transformations of the title compound.

Exemplary Protocol: Oxidation of the Hydroxyl Group

-

Dess-Martin Periodinane (DMP) Oxidation: To a solution of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in dichloromethane (DCM) is added Dess-Martin periodinane in one portion. The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to yield the corresponding aldehyde.

Exemplary Protocol: Boc Deprotection and Subsequent Amide Coupling

-

Boc Deprotection: The Boc-protected starting material is dissolved in a solution of trifluoroacetic acid (TFA) in DCM and stirred at room temperature. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude amine salt.

-

Amide Coupling: The crude amine salt is dissolved in a suitable solvent such as DCM, and a base (e.g., triethylamine) is added. An acyl chloride is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is washed with aqueous acid, aqueous base, and brine, then dried and concentrated to afford the desired amide.

Potential Research Applications

Pharmaceutical Development: A Scaffold for Bioactive Molecules

The cyclohexyl carbamate moiety is a recurring structural motif in a variety of biologically active compounds.[2] This framework provides a rigid scaffold that can be functionalized to interact with specific biological targets. The cis stereochemistry of the title compound offers a defined spatial arrangement of substituents, which is crucial for optimizing drug-receptor interactions.

-

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers.[][4] Several JAK inhibitors incorporate substituted cyclohexane rings in their structure. The title compound can serve as a valuable starting material for the synthesis of novel JAK inhibitors by functionalizing the alcohol and amine groups to introduce pharmacophores that can interact with the ATP-binding site of the kinase.[5]

-

Neurological Disorders: The compound has been noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[6] The cyclohexane core can mimic the structure of endogenous ligands or provide a rigid framework to position functional groups for optimal interaction with receptors in the central nervous system.

Materials Science: A Monomer for Advanced Polymers

The bifunctional nature of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate makes it an attractive candidate as a monomer or modifying agent in polymer chemistry.

-

Polyurethanes and Polyesters: The primary alcohol can participate in polymerization reactions with diisocyanates or diacids to form polyurethanes and polyesters, respectively. The bulky tert-butyl group and the cyclohexane ring can impart unique properties to the resulting polymers, such as increased thermal stability, rigidity, and altered solubility.[6]

-

Surface Modification: The molecule can be grafted onto polymer surfaces to modify their properties. For example, the hydroxyl group can be used to attach the molecule to a surface, and subsequent deprotection of the Boc group would expose a primary amine, which can be used for further functionalization, such as the attachment of bioactive molecules or for altering surface charge.

Agrochemical Research: A Synthon for Novel Pesticides

Carbamate and cyclohexane derivatives are prevalent in a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[2][7] The title compound can serve as a versatile synthon for the creation of novel agrochemicals.

-

Herbicides and Fungicides: The carbamate functionality is a known pharmacophore in many commercial herbicides and fungicides.[7] The title compound can be elaborated through reactions at the hydroxyl and (deprotected) amino groups to generate libraries of novel compounds for screening against various agricultural pests and pathogens. The rigid cyclohexane core can influence the binding affinity and selectivity of the resulting molecules for their biological targets.

Conclusion

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a strategically important building block with significant potential across multiple domains of chemical research. Its well-defined stereochemistry and orthogonal functional groups provide a robust platform for the synthesis of a diverse array of complex molecules. This guide has outlined its synthesis, key chemical transformations, and highlighted its potential applications in the development of novel pharmaceuticals, advanced materials, and next-generation agrochemicals. As researchers continue to seek innovative molecular scaffolds, the utility of this versatile compound is poised to expand, driving further advancements in science and technology.

References

-

Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis. (2024). Archiv der Pharmazie. [Link]

-

cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules. [Link]

-

Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. (2022). Pest Management Science. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). Molecules. [Link]

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).

-

Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate. [Link]

-

Effects of co-applied agrochemicals on herbicide performance: A review. (2023). ResearchGate. [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules. [Link]

-

Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery?. (2022). Journal of Fungi. [Link]

-

Synthesis of amino alcohols, cyclic urea, urethanes, and cyclic carbonates and tandem one-pot conversion of an epoxide to urethanes using a Zn–Zr bimetallic oxide catalyst. (2018). RSC Publishing. [Link]

-

What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde?. Quora. [Link]

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (2014). Beilstein Journal of Organic Chemistry. [Link]

-

Development of Selective Covalent Janus Kinase 3 Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

-

Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). Molecules. [Link]

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2020).

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules. [Link]

-

Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023). European Journal of Medicinal Chemistry. [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2024). Synlett. [Link]

Sources

- 1. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of highly selective Janus kinase 3 covalent inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Strategic Deployment of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Bifunctional Scaffold

In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. These foundational units must offer not only specific functionalities but also precise stereochemical control and predictable reactivity. tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate has emerged as a building block of significant interest, providing a rigid cis-1,3-disubstituted cyclohexane scaffold. This guide offers an in-depth exploration of its synthesis, key reactions, and strategic applications, particularly in the construction of medicinally relevant molecules.

The intrinsic value of this building block lies in its bifunctional nature. It possesses a primary alcohol, which serves as a handle for a variety of transformations such as oxidation, etherification, and esterification, and a Boc-protected amine, a staple in peptide and medicinal chemistry that ensures stability under many reaction conditions while allowing for facile deprotection when needed. The cis-stereochemical relationship between these two groups on a conformationally well-defined cyclohexane ring provides a unique three-dimensional architecture, making it a valuable asset for probing and optimizing interactions within biological targets.

Table 1: Physicochemical Properties of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

| Property | Value |

| CAS Number | 40910-25-6[1] |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol [2] |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8°C, dry, sealed place |

Strategic Synthesis: A Reliable Two-Step Approach

A robust and scalable synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is crucial for its widespread application. A common and efficient route begins with the commercially available cis-3-aminocyclohexanecarboxylic acid. The synthesis can be logically divided into two key transformations: Boc protection of the amine and selective reduction of the carboxylic acid.

Figure 1: Synthetic workflow for tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.

Part 1: Chemoselective N-Boc Protection

The first step involves the chemoselective protection of the amino group in the presence of the carboxylic acid. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for this transformation due to its high efficiency and the operational simplicity of the reaction.

Causality of Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate is chosen for its high selectivity towards amines over carboxylic acids under basic conditions. The bulky tert-butyl groups also prevent over-reaction.

-

Solvent System: A biphasic system, often dioxane and water, is employed to dissolve both the polar amino acid starting material and the nonpolar (Boc)₂O.

-

Base: A mild base such as sodium hydroxide or sodium bicarbonate is used to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic carbonyl of (Boc)₂O, while keeping the carboxylic acid primarily as its carboxylate salt, which is unreactive towards the anhydride.

Experimental Protocol: Synthesis of cis-3-(Boc-amino)cyclohexanecarboxylic Acid

-

Suspend cis-3-aminocyclohexanecarboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (1.5 eq. of a 1N aqueous solution) and stir until a clear solution is obtained.[3]

-

Cool the mixture to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.3 eq.) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.[3]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the aqueous phase to a pH of 3-4 with a dilute HCl solution.[3]

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected precursor as a white solid.[3]

Part 2: Selective Carboxylic Acid Reduction

The second step is the selective reduction of the carboxylic acid to a primary alcohol. This transformation must be performed in the presence of the acid-labile Boc protecting group. Borane reagents are exceptionally well-suited for this purpose.

Causality of Experimental Choices:

-

Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is the reagent of choice. It exhibits remarkable chemoselectivity for reducing carboxylic acids over esters and, importantly, does not cleave the Boc protecting group under the reaction conditions.[4][5] Lithium aluminum hydride (LAH) is generally avoided as it is less selective and can potentially reduce the carbamate carbonyl.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent as it stabilizes the borane reagent and is inert under the reaction conditions.

-

Work-up: A careful quench with methanol is performed to destroy any excess borane. The resulting borate esters are then hydrolyzed under mild basic or acidic conditions to liberate the final alcohol.

Experimental Protocol: Synthesis of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

-

Dissolve cis-3-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add BH₃·THF complex (typically a 1M solution in THF, ~2.0-3.0 eq.) dropwise, maintaining the internal temperature below 5 °C.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5]

-

Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the title compound.

Synthetic Utility and Key Transformations

The true power of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is realized in its subsequent transformations, where the two orthogonal functional groups can be manipulated to build molecular complexity.

Figure 2: Key synthetic transformations of the building block.

-

Oxidation of the Alcohol: The primary alcohol can be readily oxidized to the corresponding aldehyde using standard reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a key intermediate for reductive amination or Wittig-type reactions.

-

Etherification: Deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide, provides access to a wide range of ethers.

-

Boc Deprotection: The Boc group is reliably removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane or methanol.[6] This unmasks the primary amine for subsequent functionalization.

-

Amine Derivatization: Once deprotected, the resulting cis-(3-aminocyclohexyl)methanol can undergo a vast array of reactions, including amide bond formation, urea or sulfonamide synthesis, and alkylation, allowing for its incorporation into larger molecular frameworks.

Application Spotlight: A Scaffold for Janus Kinase (JAK) Inhibitors

A particularly compelling application of this building block and its derivatives is in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling pathways. Dysregulation of these pathways is implicated in numerous autoimmune diseases and cancers, making JAKs a prime therapeutic target.[7]

Many potent JAK inhibitors, such as Tofacitinib and Filgotinib, feature a substituted heterocyclic core linked to a functionalized cycloalkyl moiety.[5][8] The cis-1,3-amino-hydroxymethyl cyclohexane scaffold provided by our building block is an excellent surrogate or bioisostere for the piperidine and other cyclic systems found in these drugs.

Figure 3: Conceptual workflow for the application of the building block in synthesizing JAK inhibitor analogues.

The Rationale for Use in JAK Inhibitor Synthesis:

-

Structural Mimicry: The cyclohexane core can effectively mimic the piperidine ring present in Tofacitinib, positioning the key nitrogen atom for interaction with the hinge region of the JAK kinase domain.

-

Vector for Side Chain Installation: The hydroxymethyl group serves as a crucial synthetic handle. It can be oxidized to an aldehyde, which can then be used to install the cyanoacetamide side chain characteristic of Tofacitinib through a Knoevenagel condensation or similar reaction.

-

Modulation of Physicochemical Properties: Replacing a piperidine with a cyclohexane ring can alter key drug properties such as lipophilicity (LogP), metabolic stability, and cell permeability. This makes our building block an ideal tool for generating novel analogues in a lead optimization campaign to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Conclusion: A Self-Validating System for Innovation

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is more than just a chemical intermediate; it is a self-validating synthetic platform. Its logical and high-yielding synthesis, coupled with the orthogonal reactivity of its functional groups, provides a reliable and versatile tool for the modern synthetic chemist. The protocols described herein are designed to be robust and reproducible, forming a self-validating system for accessing this key building block. Its demonstrated potential as a scaffold for high-value targets like JAK inhibitors underscores its importance and guarantees its continued use in the pursuit of novel therapeutics. By understanding the causality behind the experimental choices in its synthesis and application, researchers can confidently deploy this building block to accelerate their drug discovery and development programs.

References

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

-

Hernández-Linares, M. G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-160. Available at: [Link]

-

Hernández-Linares, M. G., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Center for Biotechnology Information. Available at: [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

- Janssen Pharmaceutica NV. (2016). WO 2016/020526 A1. World Intellectual Property Organization.

-

Paul, S., et al. (2018). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. Available at: [Link]

-

Maricán, A., et al. (2013). Asymmetric Total Synthesis of Tofacitinib. Tetrahedron Letters. Available at: [Link]

-

Khan, I., et al. (2015). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron: Asymmetry. Available at: [Link]

-

Vahter, K., et al. (2020). Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Rzepa, H. (2012). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Available at: [Link]

-

Fodor, T., et al. (2016). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Journal of Flow Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Available at: [Link]

-

Sharma, P., & Kumar, A. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. Available at: [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

-

Reddy, K. L., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Center for Biotechnology Information. Available at: [Link]

-

White Rose eTheses Online. (2021). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. Available at: [Link]

-

Wang, Z., et al. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Center for Biotechnology Information. Available at: [Link]

-

Yang, Y., et al. (2022). Preparation of colon-targeted pellets loaded with filgotinib/berberine hydrochloride and Their application in ulcerative colitis therapy. National Center for Biotechnology Information. Available at: [Link]

-

G.Á. Show, A. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]

-

Somfai, T., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

-

Semantic Scholar. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Available at: [Link]

-

Frank, K. E., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. PubMed. Available at: [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. research.unl.pt [research.unl.pt]

- 4. Khan Academy [khanacademy.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note & Protocol: High-Purity Isolation of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate using Flash Chromatography

Abstract

This comprehensive guide details a robust methodology for the efficient purification of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate, a key intermediate in the synthesis of various pharmaceuticals and specialty materials.[1] The protocol leverages normal-phase flash chromatography, a widely accessible and scalable technique, to achieve high purity (≥99% by GC) suitable for demanding downstream applications.[1] This document provides a step-by-step protocol, from initial solvent system optimization using Thin-Layer Chromatography (TLC) to the final flash chromatography execution and analysis. The causal relationships behind experimental choices are elucidated to empower researchers in adapting this method for analogous separations.

Introduction: The Rationale for High-Purity Isolation

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol.[2] The tert-butoxycarbonyl (Boc) protecting group imparts stability under many reaction conditions, particularly those involving nucleophiles and bases, making it a valuable building block in multi-step organic synthesis.[2] The hydroxyl group, in turn, offers a reactive handle for subsequent chemical modifications.[1] Given its role as a critical intermediate, the purity of this compound directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API) or material. This application note establishes a validated protocol for its purification, ensuring the removal of reaction byproducts, unreacted starting materials, and potential isomers.

Foundational Principles: Understanding the Separation

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. Compound separation is dictated by the differential partitioning of analytes between the stationary and mobile phases.

-

Analyte Polarity: The target molecule, tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate, possesses both polar (hydroxyl and carbamate groups) and non-polar (tert-butyl and cyclohexyl groups) moieties. This amphiphilic nature necessitates a carefully selected mobile phase to achieve optimal retention and separation on a polar silica surface.

-

Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice due to its high surface area and the presence of surface silanol (Si-OH) groups. These silanol groups act as hydrogen bond donors and acceptors, interacting strongly with polar functional groups of the analyte.

-

Mobile Phase: A binary solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is employed.[3] By systematically increasing the proportion of the polar solvent, the mobile phase's eluotropic strength is increased, facilitating the elution of more polar compounds.

Physicochemical Properties of the Target Compound

A thorough understanding of the analyte's properties is crucial for methodological design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃NO₃ | Chem-Impex[1] |

| Molecular Weight | 229.32 g/mol | Chem-Impex[1] |

| Appearance | White Solid | Chem-Impex[1] |

| Calculated LogP | 1.6 | PubChem[4] |

The moderate LogP value suggests that the compound is amenable to normal-phase chromatography.

Experimental Workflow: From TLC to Purified Product

The purification process is a systematic workflow, beginning with small-scale optimization and culminating in the preparative-scale separation.

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate in the Synthesis of Neurological Drugs

Foreword: A Multifunctional Scaffold for CNS Drug Discovery

In the intricate landscape of medicinal chemistry, the success of a drug candidate often hinges on the rational design of its molecular architecture. The cyclohexane ring, a simple and ubiquitous carbocycle, serves as a versatile and conformationally rigid scaffold for orienting pharmacophoric elements in three-dimensional space. When functionalized with precision, it becomes a powerful tool for targeting complex biological systems, particularly within the central nervous system (CNS).

This guide focuses on a key building block, tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate . This molecule is more than a mere intermediate; it is a strategic asset in the synthesis of novel neurological agents. Its structure thoughtfully combines three critical features:

-

A cis-substituted cyclohexane core , which provides a stereochemically defined and rigid framework, crucial for precise interaction with biological targets like receptors and enzymes.

-

A Boc-protected amine , offering a stable, masked primary amine that can be selectively revealed at the desired synthetic step under acidic conditions.[1][2] This orthogonal protection strategy is fundamental to modern multi-step synthesis.[1]

-

A primary hydroxymethyl group , a versatile functional handle amenable to a wide array of chemical transformations, including oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

This document serves as a detailed guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical logic, providing field-tested protocols and illustrating the compound's role in the broader context of neurological drug design.

Part 1: Compound Profile and Strategic Considerations

Physicochemical Data

A thorough understanding of the starting material is paramount for reproducible and scalable synthesis. The key properties of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate are summarized below.

| Property | Value | Source |

| CAS Number | 920966-16-1 | [3] |

| Molecular Formula | C₁₂H₂₃NO₃ | [3] |

| Molecular Weight | 229.32 g/mol | [3] |

| Appearance | White solid | [3] |

| Purity | ≥ 99% (GC) | [3] |

| Storage Conditions | Store at 0-8 °C | [3] |

The Boc Group: A Cornerstone of Amine Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in contemporary organic synthesis.[4] Its utility stems from a crucial dichotomy: it is exceptionally stable to a wide range of reagents, including bases, nucleophiles, and reductive agents, yet it can be removed cleanly and efficiently under mild acidic conditions.[1][2]

This stability allows for extensive chemical modification of other parts of the molecule—such as the hydroxymethyl group on our target compound—without disturbing the protected amine. The deprotection mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton, while the resulting unstable carbamic acid decarboxylates to liberate the free amine and carbon dioxide.[2]

Caption: The Boc Protection-Deprotection Cycle.

Part 2: Core Applications in Neurological Drug Synthesis

The structural motif of a substituted cyclohexane ring is a validated scaffold for agents targeting the CNS. Derivatives have shown promise as anticonvulsants, GABA analogues, and inhibitors of key neurological enzymes.[5][6][7] Our title compound serves as an ideal starting point for accessing such molecules.

Synthesis of GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] Its analogues, such as Gabapentin and Pregabalin, are blockbuster drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[8] The synthesis of novel GABA analogues often requires a scaffold that can present an amine and a carboxylic acid (or a bioisostere) in a specific spatial arrangement.

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate provides a direct route to such structures. The hydroxymethyl group can be oxidized to a carboxylic acid, and subsequent deprotection of the amine yields the target GABA analogue. The cis stereochemistry ensures a defined spatial relationship between the two key functional groups.

Caption: Synthetic pathway to a GABA analogue.

Case Study: A Building Block for Complex Scaffolds

While not a neurological drug, the synthesis of the antiviral agent Oseltamivir (Tamiflu®) provides an authoritative example of how cyclohexene-based intermediates with protected amine and hydroxyl functionalities are manipulated. Several total syntheses of Oseltamivir start from chiral intermediates that are structurally related to our title compound.[9][10][11] These syntheses masterfully orchestrate the introduction of multiple stereocenters and functional groups around the cyclohexane ring.

The key transformations often involve:

-

Desymmetrization: Creating chirality from an achiral or meso starting material.[10][11]

-

Functional Group Interconversion: Converting hydroxyl groups to azides or other nitrogen-containing functionalities.

-

Ring-Closing Metathesis: Forming the cyclohexene ring from an acyclic precursor.[10]

The principles demonstrated in these elegant syntheses are directly applicable to the development of complex neurological drug candidates, where precise control of stereochemistry is paramount for efficacy and safety.

Part 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear causality for each step. They represent standard, robust procedures for the key transformations of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.

Protocol 1: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

This protocol uses a TEMPO-catalyzed oxidation, a mild and efficient method for converting primary alcohols to carboxylic acids without harsh heavy metals.

Objective: To convert the primary alcohol of the starting material into a carboxylic acid while keeping the Boc-protecting group intact.

Materials:

-

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy, free radical)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Sodium chlorite (NaClO₂)

-

Phosphate buffer (pH ~6.7)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate (1.0 eq) in DCM (approx. 0.2 M).

-

Buffer and Catalysts: Add the phosphate buffer (pH 6.7, equal volume to DCM) to the flask. To this biphasic mixture, add TEMPO (0.02 eq) and sodium chlorite (1.5 eq).

-

Initiation of Oxidation: Cool the flask to 0 °C in an ice bath. Add the sodium hypochlorite solution (0.2 eq, diluted 1:5 with water) dropwise over 30 minutes. Causality: The slow addition controls the exothermic reaction and prevents side reactions. NaOCl acts as the terminal oxidant, regenerating the active oxoammonium ion from TEMPO.

-

Monitoring: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes), observing the disappearance of the starting material.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate until the orange color dissipates. Causality: Sodium thiosulfate neutralizes any remaining oxidant (hypochlorite and chlorine dioxide), preventing unwanted side reactions during workup.

-

Workup - Extraction: Separate the layers. Extract the aqueous layer three times with ethyl acetate. Combine all organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and finally brine. Causality: The HCl wash removes any basic impurities, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by column chromatography or recrystallization.

Caption: Experimental workflow for TEMPO oxidation.

Protocol 2: Boc Group Deprotection

This protocol uses trifluoroacetic acid (TFA) in a non-polar solvent, a standard and highly effective method for Boc removal.

Objective: To selectively cleave the Boc protecting group to reveal the primary amine.

Materials:

-

Boc-protected substrate (e.g., the product from Protocol 1)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise. Causality: The excess acid ensures complete and rapid cleavage. The reaction is performed at 0°C to control the vigorous evolution of isobutylene gas.

-

Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed. Self-Validation: Vigorous bubbling (CO₂ and isobutylene) should be observed upon warming, indicating the reaction is proceeding.

-

Workup - Concentration: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Note: TFA is corrosive; use appropriate safety measures and a trap.

-

Workup - Neutralization: Re-dissolve the residue in DCM and slowly add it to a stirred, ice-cold solution of saturated aqueous NaHCO₃ until gas evolution ceases and the pH is basic (>8). Causality: This step neutralizes the trifluoroacetate salt of the amine to yield the free base and removes any residual TFA.

-

Workup - Extraction: Separate the layers and extract the aqueous phase three times with DCM.

-

Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine product.

References

-

MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Retrieved from [Link]

-

PubMed. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic Chemistry. Retrieved from [Link]

-

SciSpace. (2007). A practical synthesis of (-)-oseltamivir. Angewandte Chemie International Edition. Retrieved from [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

MDPI. (2018). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. Retrieved from [Link]

-

PubMed. (2012). Synthesis of (-)-Oseltamivir Phosphate (Tamiflu) Starting From cis-2,3-bis(hydroxymethyl)aziridine. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2025). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Bioorganic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-hydroxycyclohexyl)carbamate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

PubMed Central (PMC). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Scientific Research Publishing. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering. Retrieved from [Link]

-

Semantic Scholar. (2012). Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. The Journal of Organic Chemistry. Retrieved from [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

-

PubMed. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 9. scispace.com [scispace.com]

- 10. Synthesis of (-)-oseltamivir phosphate (Tamiflu) starting from cis-2,3-bis(hydroxymethyl)aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Application Note & Protocol: Characterizing Novel Cyclohexane Derivatives in Receptor Binding Assays

An in-depth guide to the characterization of novel chemical entities in receptor binding assays, using tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate as a case study.

A Case Study with tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

Abstract

The identification and characterization of novel chemical entities (NCEs) are foundational to modern drug discovery. Receptor binding assays serve as a primary tool for determining the affinity and specificity of these compounds for their biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel compound using tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate as a representative example. While this compound is primarily known as a versatile synthetic intermediate in the development of pharmaceuticals for neurological disorders[1], its structural features—a Boc-protected amine and a cyclohexyl scaffold—suggest its potential as a pharmacophore for targets such as γ-aminobutyric acid (GABA) receptors. This guide outlines the theoretical principles of receptor binding, provides detailed, field-proven protocols for both traditional filtration-based assays and modern Scintillation Proximity Assays (SPA), and offers insights into data analysis and interpretation.

Introduction to the Compound and Assay Rationale

1.1. The Candidate Compound: tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a bifunctional organic molecule featuring a cyclohexane ring that provides a defined three-dimensional structure.[2] Key functional groups include:

-

A tert-butyloxycarbonyl (Boc) group , which serves as a common protecting group for the amine, enhancing stability and solubility.[1][3]

-

A hydroxymethyl group , which offers a site for further chemical modification.[1]

-

A cis-cyclohexyl scaffold , which imparts conformational rigidity, a desirable trait for specific receptor interactions.

This compound is a valuable building block in medicinal chemistry, particularly for synthesizing drugs aimed at neurological targets.[1] Its structural similarity to known neuromodulators makes it an interesting candidate for screening against central nervous system (CNS) receptors.

1.2. The Target: The GABAergic System

The GABAergic system, centered around the brain's primary inhibitory neurotransmitter, GABA, is a critical target for therapeutics treating anxiety, epilepsy, and sleep disorders.[4][5] GABA acts on two main receptor types:

-

GABA-A Receptors (GABAAR): These are ligand-gated ion channels that, upon activation, permit the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and inhibiting action potential firing.[6][7][8] They are pentameric structures with a variety of subunits, offering diverse pharmacology.[5][8]

-

GABA-B Receptors (GABABR): These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals by inhibiting adenylyl cyclase and regulating ion channels through G-proteins.[9][10]

Given the structural motifs of our candidate compound, we will use the GABA-A receptor as a hypothetical target for the protocols described herein.

1.3. The Goal: Determining Binding Affinity

The primary objective of a binding assay is to quantify the interaction between a ligand (our test compound) and a receptor.[11] This is typically expressed as the inhibition constant (Kᵢ) , which represents the concentration of the test compound required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity. This guide will detail the workflow for determining the Kᵢ of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate.

Foundational Principles of Receptor Binding Assays

Before proceeding to the protocol, it is crucial to understand the underlying principles that ensure data integrity and reproducibility.

2.1. Assay Formats: Competition vs. Saturation

There are two primary types of radioligand binding experiments:

-

Saturation Assays: These are used to determine the receptor density (Bmax) and the affinity (Kd) of a radiolabeled ligand for its target. This is achieved by incubating a fixed amount of receptor with increasing concentrations of the radioligand.[12][13]

-

Competition Assays: These are used to determine the affinity (Kᵢ) of an unlabeled test compound (the "competitor"). In this format, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the test compound.[12][13] The test compound competes with the radioligand for the same binding site, and its potency is measured by its ability to displace the radiolabeled signal.

For screening a novel, unlabeled compound like ours, the competition assay is the method of choice .[12]

2.2. Technology Platforms: Filtration vs. Scintillation Proximity Assay (SPA)

Two main technologies are employed to separate bound from free radioligand:

| Feature | Filtration Assay | Scintillation Proximity Assay (SPA) |

| Principle | Physical separation of receptor-ligand complexes from free ligand via vacuum filtration through a filter mat that traps the receptors.[14] | A homogeneous assay where the receptor is captured on a bead containing scintillant. Only radioligand bound to the receptor is close enough to excite the scintillant and produce a light signal.[15][16][17] |

| Separation Step | Required (vacuum filtration and washing).[18] | Not required, making it a "mix-and-measure" assay.[19] |

| Throughput | Lower to medium. | High, easily automated.[20] |

| Radiochemical Use | Generally higher. | Often lower, reducing waste. |

| Key Advantage | Considered a "gold standard" for its robustness.[12] | Speed, simplicity, and scalability.[19] |

This guide will provide detailed protocols for both methods, as the choice often depends on the available equipment and screening goals.

Experimental Workflow: A Step-by-Step Overview

The process of characterizing a novel compound can be visualized as a logical progression from preparation to final data analysis.

Caption: Visualization of the filtration assay separating bound from free radioligand.

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a powerful, homogeneous alternative ideal for higher throughput screening. [15][20] 5.1. Principle of SPA

In this assay, the receptor membranes are captured onto SPA beads impregnated with a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted beta particles (from ³H) to excite the scintillant, producing light. Unbound radioligand in the solution is too far away to cause a signal, eliminating the need for a physical separation step. [16][19]

Caption: SPA principle: only receptor-bound radioligand is close enough to the bead to generate a light signal.

5.2. SPA Materials and Procedure

-

Additional Materials: Wheat Germ Agglutinin (WGA)-coated SPA beads (for capturing glycosylated membrane proteins), 96-well or 384-well clear-bottom microplates, and a microplate scintillation counter (e.g., TopCount or MicroBeta).

-

Procedure:

-